molecular formula C10H17NS2 B14580816 3-Methyl-4-methylidene-2,2-bis(methylsulfanyl)hexanenitrile CAS No. 61223-64-1

3-Methyl-4-methylidene-2,2-bis(methylsulfanyl)hexanenitrile

Cat. No.: B14580816
CAS No.: 61223-64-1
M. Wt: 215.4 g/mol
InChI Key: PCKFTGCJSLSOIM-UHFFFAOYSA-N
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Description

3-Methyl-4-methylidene-2,2-bis(methylsulfanyl)hexanenitrile is an organic compound characterized by its unique structure, which includes multiple methyl and methylsulfanyl groups

Preparation Methods

The synthesis of 3-Methyl-4-methylidene-2,2-bis(methylsulfanyl)hexanenitrile typically involves a multi-step process. One common method includes the reaction of Meldrum’s acid with carbon disulfide and triethylamine, followed by treatment with methyl iodide . This one-pot process is efficient and yields the desired compound with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

3-Methyl-4-methylidene-2,2-bis(methylsulfanyl)hexanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-4-methylidene-2,2-bis(methylsulfanyl)hexanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Methyl-4-methylidene-2,2-bis(methylsulfanyl)hexanenitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylsulfanyl groups can undergo oxidation or substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

Similar compounds to 3-Methyl-4-methylidene-2,2-bis(methylsulfanyl)hexanenitrile include other nitriles and methylsulfanyl-containing molecules. For example:

    2,2-Dimethyl-4,6-dioxo-1,3-dioxane:

    3-Methyl-4-methylidene-2,2-bis(methylsulfanyl)pentanenitrile: A structurally related compound with one less carbon atom

Properties

CAS No.

61223-64-1

Molecular Formula

C10H17NS2

Molecular Weight

215.4 g/mol

IUPAC Name

3-methyl-4-methylidene-2,2-bis(methylsulfanyl)hexanenitrile

InChI

InChI=1S/C10H17NS2/c1-6-8(2)9(3)10(7-11,12-4)13-5/h9H,2,6H2,1,3-5H3

InChI Key

PCKFTGCJSLSOIM-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)C(C)C(C#N)(SC)SC

Origin of Product

United States

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